molecular formula C6H11N3 B1352360 N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine CAS No. 384821-19-6

N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine

Cat. No. B1352360
CAS RN: 384821-19-6
M. Wt: 125.17 g/mol
InChI Key: YZCXLAHTHBVYGB-UHFFFAOYSA-N
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Description

“N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine” is a chemical compound that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The first synthesis of imidazole was made by glyoxal and ammonia .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antimicrobial Applications

Certain derivatives of imidazole have shown good antimicrobial potential . This makes them valuable in the development of antimicrobial drugs.

Anti-tubercular Activity

Compounds like 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Specialty Solvent

1-Methylimidazole is a colorless liquid that is used as a specialty solvent . Its slightly higher basicity than imidazole and significantly lower melting point make it a useful solvent .

Precursor to Ionic Liquids

1-Methylimidazole is also used as a precursor to some ionic liquids . These ionic liquids have various applications in green chemistry, including use as solvents and catalysts.

Mimic Biomolecules in Research

In the research laboratory, 1-methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules .

Synthesis of Pyrrole-Imidazole Polyamides

1-Methylimidazole is the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polyamides have potential applications in molecular biology and medicine.

Safety and Hazards

“N-Methyl-1-(1-methyl-1H-imidazol-5-YL)methanamine” may cause skin irritation and may be harmful if absorbed through the skin, ingested, or inhaled . It is recommended to handle this compound with care and take necessary precautions .

properties

IUPAC Name

N-methyl-1-(3-methylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-8-5-9(6)2/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXLAHTHBVYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428170
Record name N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine

CAS RN

384821-19-6
Record name N-Methyl-1-(1-methyl-1H-imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methyl-1H-imidazol-5-yl)methyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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